2,6,6-Trimethylfulvene

Description

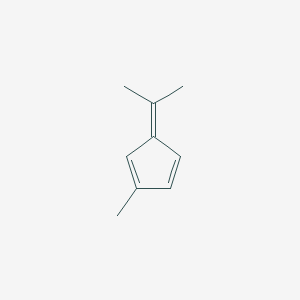

2,6,6-Trimethylfulvene is a substituted fulvene derivative characterized by a cyclopentadiene ring with an exocyclic double bond and methyl groups at positions 2, 6, and 6. Fulvenes are non-aromatic conjugated dienes known for their reactivity in cycloaddition and polymerization reactions. The methyl substituents in this compound introduce steric hindrance and electronic effects that significantly influence its chemical behavior. For instance, in (6+4) cycloadditions with 1-aminobutadienes, steric clashes between the methyl groups and the diene prevent the expected product formation, leading to alternative regioselectivity . This compound is also employed in organometallic synthesis, such as in the preparation of syndio-isoblock polymers when reacted with fluorene and butyllithium .

Properties

IUPAC Name |

2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHYMLWPVAELKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.

Chemical Reactions Analysis

2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: Fulvenes, including this compound, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.

Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.

Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.

Scientific Research Applications

2,6,6-Trimethylfulvene has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.

Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.

Environmental Research:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

Comparison with Similar Fulvene Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,6,6-Trimethylfulvene and analogous fulvene derivatives:

This compound

- Steric Effects: The methyl groups at C-2 and C-6 create steric bulk that redirects cycloaddition pathways. For example, in reactions with 1-aminobutadienes, the C-1 terminus of the diene avoids the hindered C-1 position of the fulvene, instead bonding to C-5 .

- Polymer Synthesis : Reacts with fluorene and butyllithium to form polymers, demonstrating its utility in materials science .

6,6-Diphenylfulvene

- Electronic Effects : Phenyl groups enhance electron withdrawal, stabilizing intermediates in charge-transfer reactions. However, their bulk reduces solubility in polar solvents .

6,6-Dimethylfulvene

- Diels-Alder Reactivity: Reduced steric hindrance compared to this compound enables efficient cycloadditions. For example, it reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form bicyclic adducts .

6-Methyl-6-phenylfulvene

- Hybrid Effects : Combines steric (methyl) and electronic (phenyl) substituents, enabling applications in materials requiring π-π stacking interactions .

6,6-Dichlorofulvene

Key Research Findings

- Steric vs. Electronic Dominance : Methyl groups in this compound prioritize steric effects, while chloro or phenyl substituents in analogs emphasize electronic modulation.

- Regioselectivity in Cycloadditions : Substituent positioning (e.g., C-2 vs. C-6) alters reaction outcomes, as seen in the diverted pathways of this compound .

- Material Applications : Fulvenes with aromatic substituents (e.g., 6,6-Diphenylfulvene) show promise in electronic materials, whereas methyl-rich derivatives like this compound are suited for sterically controlled syntheses .

Biological Activity

2,6,6-Trimethylfulvene is an organofulvene compound known for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and the potential for novel applications in drug development.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two double bonds and three methyl substituents. Its molecular formula is , and it has a distinctive fulvene structure that contributes to its reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 132.20 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 160 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have focused on its effectiveness against various bacterial strains. The compound has shown potential as a precursor in the synthesis of more complex molecules with enhanced biological activity.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various fulvene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it possesses a moderate inhibitory effect on the growth of certain bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Anticancer Activity

Another area of research has explored the anticancer potential of compounds related to this compound. Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

Research Findings on Anticancer Activity

A study investigated the cytotoxic effects of several fulvene derivatives on human cancer cell lines. The results demonstrated that certain modifications to the trimethylfulvene structure could enhance its anticancer properties.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells.

- Inhibition of Enzymatic Pathways : It could interfere with specific metabolic pathways crucial for cell survival.

- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.